molecular formula C19H17FN4O B11308523 5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one

5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11308523
M. Wt: 336.4 g/mol
InChI Key: KIJMSBIYFYWKJY-UHFFFAOYSA-N
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Description

5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a fluorophenyl group, and a benzodiazole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole intermediate, followed by the introduction of the fluorophenyl group and the amino group through various substitution reactions. The final step often involves cyclization to form the pyrrolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted compounds.

Scientific Research Applications

5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid ethyl ester: Shares structural similarities but differs in the presence of the pyrazole ring instead of the pyrrolone ring.

    Indole derivatives: Contain the indole nucleus and exhibit diverse biological activities, similar to the benzodiazole moiety in the compound.

Uniqueness

The uniqueness of 5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C19H17FN4O

Molecular Weight

336.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H17FN4O/c1-11-6-7-14-15(8-11)23-19(22-14)17-16(25)10-24(18(17)21)9-12-4-2-3-5-13(12)20/h2-8,21,25H,9-10H2,1H3,(H,22,23)

InChI Key

KIJMSBIYFYWKJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)CC4=CC=CC=C4F)O

Origin of Product

United States

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